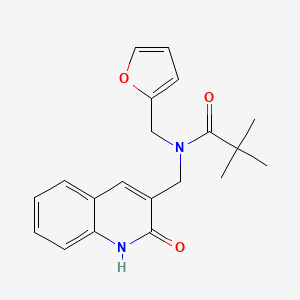

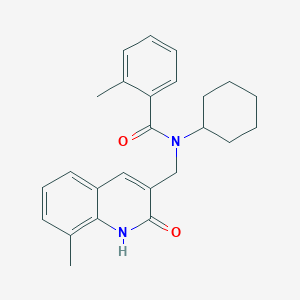

![molecular formula C19H22N4O B7713012 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7713012.png)

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide” is a compound that likely belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment .

Synthesis Analysis

The synthesis of pyrazoloquinolines often involves condensation and hydrolysis followed by cyclization . The Williamson-type reaction of two fragments can form an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization .Molecular Structure Analysis

The molecular structure of pyrazoloquinolines includes a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines often include condensation, hydrolysis, and cyclization . The Williamson-type reaction of two fragments can lead to the formation of an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization .Applications De Recherche Scientifique

Biomedical Applications

Anticancer Properties: N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration of its specific targets and combination therapies is warranted .

Fluorescent Sensor for Metal Ions: This compound acts as a fluorescent sensor suitable for detecting small inorganic cations, such as lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc. Its sensitivity in strongly polar solvents (e.g., acetonitrile) makes it valuable for environmental monitoring and analytical chemistry applications .

Chemical Synthesis and Drug Development

Synthetic Methods: Researchers have developed efficient synthetic routes for N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide. These methods involve starting from either a preformed pyrazole or pyridine ring. Optimization of synthetic protocols has led to scalable production, enabling further exploration of structure-activity relationships .

PPARα Activation: Structural studies reveal that this compound serves as a skeleton for PPARα agonists. Peroxisome proliferator-activated receptors (PPARs) play crucial roles in lipid and glucose metabolism. Insights from the design of PPARα ligands based on N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide can aid in developing novel therapies for dyslipidemia .

Materials Science and Corrosion Inhibition

Corrosion Inhibitor: In the realm of materials science, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been evaluated as a corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl). Electrochemical studies demonstrate its protective effects, making it relevant for industrial applications .

Mécanisme D'action

Orientations Futures

The study of pyrazoloquinolines has increased due to their versatility in many significant fields . These compounds are often designed and synthesized for their efficacy against typical drugs in the market . Future research may continue to explore the synthesis, functionalization, and applications of these compounds .

Propriétés

IUPAC Name |

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-2-23-18-15(12-14-10-6-7-11-16(14)20-18)17(22-23)21-19(24)13-8-4-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZWDELKQQKWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3E)-1-ethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)

![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)

![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)

![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)

![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)